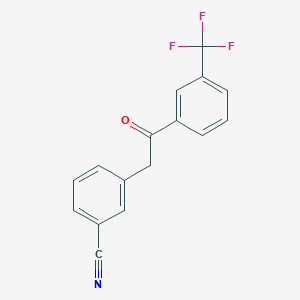

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone

CAS No.: 898784-53-7

Cat. No.: VC2289755

Molecular Formula: C16H10F3NO

Molecular Weight: 289.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898784-53-7 |

|---|---|

| Molecular Formula | C16H10F3NO |

| Molecular Weight | 289.25 g/mol |

| IUPAC Name | 3-[2-oxo-2-[3-(trifluoromethyl)phenyl]ethyl]benzonitrile |

| Standard InChI | InChI=1S/C16H10F3NO/c17-16(18,19)14-6-2-5-13(9-14)15(21)8-11-3-1-4-12(7-11)10-20/h1-7,9H,8H2 |

| Standard InChI Key | MOFDISBHGFDUGF-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)C#N)CC(=O)C2=CC(=CC=C2)C(F)(F)F |

Introduction

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone is an organic compound characterized by the presence of a cyanophenyl group and a trifluoromethyl group attached to an acetophenone core. This compound has garnered significant attention in scientific research due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and industry.

Synthesis Methods

The synthesis of 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone typically involves the reaction of 3-cyanobenzaldehyde with 3-trifluoromethylacetophenone. This reaction often uses a base like potassium carbonate in a solvent such as ethanol, followed by heating to facilitate the condensation reaction. Industrial production may employ more efficient methods, such as continuous flow synthesis, to improve yield and scalability.

Chemical Reactions and Applications

2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions involve common reagents like potassium permanganate for oxidation and lithium aluminum hydride for reduction.

| Reaction Type | Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids, ketones |

| Reduction | LiAlH₄, H₂ | Amines |

| Substitution | Halogens, amines | Substituted derivatives |

Scientific Research Applications

This compound is used as an intermediate in the synthesis of complex organic molecules and in the study of enzyme interactions and metabolic pathways. Its unique structure makes it valuable in medicinal chemistry for drug design, particularly due to its potential anticancer properties.

Biological Activity

Recent studies have highlighted the anticancer potential of compounds similar to 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone. These compounds have shown significant antiproliferative effects against various cancer cell lines, including leukemia, melanoma, and breast cancer. The trifluoromethyl group enhances binding affinity and selectivity towards molecular targets, making it a valuable pharmacophore in drug development.

| Compound | Cell Line Tested | GI50 (µM) | Activity |

|---|---|---|---|

| Example 9a | MDA-MB-435 | 0.197 | High |

| Example 9b | MDA-MB-468 | 0.500 | Moderate |

| Example 9c | HCT-15 | 0.278 | High |

Safety and Handling

Safety data sheets for 2-(3-Cyanophenyl)-3'-trifluoromethylacetophenone are available, providing information on its handling, storage, and emergency procedures. The compound is primarily used in industrial and scientific research settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume